REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([C:12](O)=[O:13])[C:6]([C:9](O)=[O:10])=[CH:7][CH:8]=1.B.CO>C1COCC1>[OH:13][CH2:12][C:5]1[CH:4]=[C:3]([C:2]([F:1])([F:15])[F:16])[CH:8]=[CH:7][C:6]=1[CH2:9][OH:10]
|
Name
|
|
Quantity
|
5.85 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=CC1)C(=O)O)C(=O)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ether and aqueous hydrochloric acid (1N)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine and concentrated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
After the evaporation of solvents
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=CC(=C1)C(F)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |